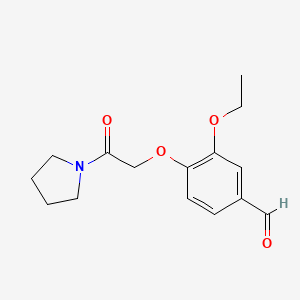

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

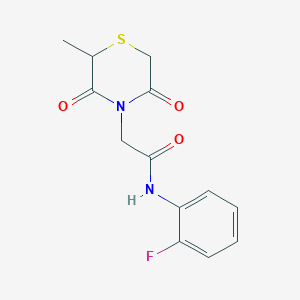

The compound 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a derivative of benzaldehyde with potential applications in medicinal chemistry. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are explored. For instance, 4-(pyrrolidin-1-ylmethyl)benzaldehyde is mentioned as an important intermediate for small molecule anticancer drugs, highlighting the relevance of pyrrolidinyl-benzaldehyde derivatives in drug development .

Synthesis Analysis

The synthesis of related compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves a multi-step process starting from commercially available terephthalaldehyde. The method includes acetal reaction, nucleophilic reaction, and hydrolysis, resulting in a high total yield of up to 68.9% . This suggests that the synthesis of 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde could potentially be achieved through a similar synthetic strategy, with modifications to introduce the ethoxy groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure and properties of a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, have been characterized using spectroscopic methods and theoretical calculations. The study reports agreement between predicted geometrical parameters and X-ray diffraction (XRD) data. Such analyses are crucial for understanding the three-dimensional conformation and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of the related compound has been investigated through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the reactive properties, including bond dissociation energies which are indicative of autoxidation and degradation properties. Molecular docking studies suggest that these compounds can serve as lead compounds for developing new anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound include its vibrational wave numbers, nonlinear optical (NLO) properties, and frontier molecular orbitals (HOMO, LUMO) analysis. The compound exhibits significant NLO properties, with a first hyperpolarizability much greater than that of urea, a standard NLO material. The molecular electrostatic potential plot reveals the electronegative and electropositive regions, which are important for understanding the molecule's interactions with other chemical entities .

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Fate

A significant area of research related to similar ethoxy and pyrrolidine compounds focuses on their biodegradation and environmental fate. For instance, studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight microbial pathways capable of degrading such compounds, which could suggest environmental or bioremediation applications for similar structures (Thornton et al., 2020).

Chemical Synthesis and Reactivity

Research on 3-Hydroxycoumarin chemistry outlines synthetic pathways and reactivities that could be relevant for structurally similar compounds. The synthesis, reactivity, and applications in various fields of biology underscore the broad utility of such molecules in synthetic organic chemistry and pharmaceutical applications (Yoda, 2020).

Drug Discovery

The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry due to its ability to interact with biological systems effectively. Research on pyrrolidine in drug discovery emphasizes its versatility and the role in enhancing the pharmacological profile of bioactive compounds (Li Petri et al., 2021).

Advanced Oxidation Processes

The degradation and advanced oxidation processes of organic pollutants provide insight into the potential chemical reactivity of the compound , especially in environmental applications. Studies on the treatment of organic pollutants using redox mediators highlight mechanisms that could also apply to the oxidation or reduction of similar compounds (Husain & Husain, 2007).

Propiedades

IUPAC Name |

3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYOKPGMWNZAEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)

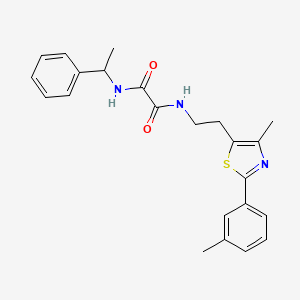

![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)

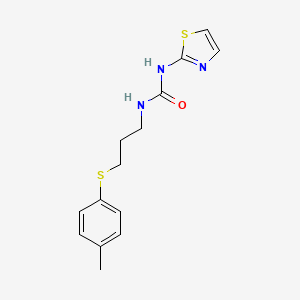

![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)

![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)

![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)